4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity. The methoxy group attached to the benzene ring could potentially increase the compound’s lipophilicity, enhancing its ability to cross biological membranes. The pentylsulfamoyl group is less common and could confer unique properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzamide core, followed by the addition of the methoxy and pentylsulfamoyl groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzamide group could undergo reactions typical of amides, while the methoxy group could potentially be cleaved under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would be determined by the specific structure of the compound .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Bischler–Napieralski Reaction Products
Satoshi Doi and colleagues explored the reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides with phosphorus pentoxide and phosphoryl chloride, yielding both normal and abnormal Bischler–Napieralski reaction products. This study elucidates the chemical reactivity and potential applications of methoxybenzamide derivatives in organic synthesis and pharmaceutical research (Doi, Shirai, & Sato, 1997).
Solid-Phase Synthesis of Oligo(p-benzamide) Foldamers
Hannah M. König et al. developed a coupling protocol for the synthesis of oligo(p-benzamide)s on solid support. This method, involving the in situ activation of aromatic carboxylic acids, is significant for creating nanoscale objects for supramolecular chemistry, hinting at the versatility of benzamide derivatives in designing complex molecular architectures (König, Abbel, Schollmeyer, & Kilbinger, 2006).
Potential Therapeutic Uses
Antiproliferative Activity of Benzamides
Somayeh Motavallizadeh and colleagues synthesized novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, including 4-methoxy variants, and evaluated their antiproliferative activity against various cancer cell lines. This study suggests the potential of methoxybenzamide derivatives in cancer therapy, with specific compounds showing higher activity than doxorubicin against certain cell lines (Motavallizadeh et al., 2014).
In Vitro Pharmacologic Characterization
C. John and colleagues investigated the potential use of a radioiodinated benzamide, N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA), as a sigma receptor binding radioligand for imaging breast cancer. The pharmacological evaluation of this benzamide derivative indicates its potential for diagnosing and studying breast cancer (John et al., 1999).
Nonlinear Optical (NLO) Properties
- In Silico Screening for NLO Activities: Dinyuy Emmanuel Kiven and colleagues conducted an in silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for their nonlinear optical (NLO) activities. The study found these compounds to have significantly larger static first and second hyperpolarizabilities compared to the prototypical NLO molecule, suggesting the utility of methoxybenzamide derivatives in NLO material design (Kiven et al., 2023).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-3-4-5-10-17-22(19,20)12-11-16-15(18)13-6-8-14(21-2)9-7-13/h6-9,17H,3-5,10-12H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSWYMRRANKNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.